what is 1-Tetradecanol-d29 and its chemical properties
what is 1-Tetradecanol-d29 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol-d29, also known as myristyl alcohol-d29, is the deuterium-labeled form of 1-tetradecanol. In this isotopologue, 29 of the 30 hydrogen atoms in the 1-tetradecanol molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes 1-tetradecanol-d29 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. Its chemical behavior is nearly identical to its non-deuterated counterpart, but it is readily distinguishable by its increased mass. This property allows it to be used as an internal standard to improve the accuracy and precision of quantitative methods for 1-tetradecanol and related compounds in complex matrices.
Chemical Identity and Properties
1-Tetradecanol-d29 is a saturated fatty alcohol. Its structure consists of a 14-carbon chain with a hydroxyl group at one end. The high degree of deuteration provides a significant mass shift from the unlabeled compound, minimizing isotopic overlap in mass spectrometric analyses.
Table 1: Chemical and Physical Properties of 1-Tetradecanol-d29 and 1-Tetradecanol
| Property | 1-Tetradecanol-d29 | 1-Tetradecanol |
| Synonyms | Myristyl alcohol-d29 | Myristyl alcohol, Tetradecyl alcohol |
| CAS Number | 284474-78-8 | 112-72-1[1] |
| Molecular Formula | C₁₄HD₂₉O | C₁₄H₃₀O[1][2][3][4] |
| Molecular Weight | 243.57 g/mol | 214.39 g/mol |
| Appearance | White solid | White waxy solid |
| Melting Point | 38-40 °C | 35-39 °C |
| Boiling Point | Not specified; expected to be similar to 1-Tetradecanol | 289 °C |
| Density | Not specified; expected to be slightly higher than 1-Tetradecanol | 0.823 g/mL at 25 °C |
| Solubility | Soluble in diethyl ether, slightly soluble in ethanol, practically insoluble in water. | Soluble in diethyl ether, slightly soluble in ethanol, practically insoluble in water. |
| Flash Point | 148 °C | >230 °F |
Synthesis of 1-Tetradecanol-d29
Conceptual Synthetic Pathway
Caption: Conceptual synthesis pathway for 1-Tetradecanol-d29.
A potential synthesis would involve the following key steps:
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H/D Exchange: Myristic acid is subjected to a hydrogen-deuterium exchange reaction. This can be achieved by heating the fatty acid in the presence of a deuterium source, such as heavy water (D₂O), and a catalyst, like platinum on carbon (Pt/C). This process is repeated multiple times to achieve a high level of deuteration on the carbon chain.
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Reduction: The resulting deuterated myristic acid is then reduced to the corresponding alcohol. A powerful reducing agent that can also serve as a deuterium source for the carboxyl group, such as lithium aluminum deuteride (LiAlD₄), would be suitable for this transformation.
Experimental Protocols: Application as an Internal Standard
The primary application of 1-Tetradecanol-d29 is as an internal standard for the quantitative analysis of 1-tetradecanol in various sample matrices. The following is a representative protocol for the quantification of 1-tetradecanol in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Representative GC-MS Protocol for Quantification of 1-Tetradecanol
1. Materials and Reagents:
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1-Tetradecanol (analyte) standard
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1-Tetradecanol-d29 (internal standard)
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Sample matrix (e.g., plasma, tissue homogenate)
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Organic solvent for extraction (e.g., hexane, ethyl acetate)
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Derivatizing agent (e.g., BSTFA with 1% TMCS)
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Anhydrous sodium sulfate
2. Sample Preparation:
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To a known volume or weight of the sample, add a precise amount of 1-Tetradecanol-d29 solution of a known concentration.
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Perform a liquid-liquid extraction by adding an appropriate organic solvent. Vortex thoroughly and centrifuge to separate the layers.
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Transfer the organic layer to a clean tube.
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Dry the organic extract over anhydrous sodium sulfate.
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Evaporate the solvent under a gentle stream of nitrogen.
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Reconstitute the dried residue in a known volume of solvent.
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Derivatize the sample by adding the derivatizing agent and heating as required to convert the alcohol to a more volatile silyl ether.
3. GC-MS Analysis:
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Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
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Injection Mode: Splitless.
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Oven Temperature Program: Optimized to separate 1-tetradecanol from other matrix components.
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Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode.
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Monitor characteristic ions for the derivatized 1-tetradecanol and 1-tetradecanol-d29.
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4. Data Analysis:
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Integrate the peak areas of the selected ions for both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.
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Determine the concentration of 1-tetradecanol in the unknown samples by interpolation from the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for quantitative analysis using an internal standard.
Signaling Pathways and Logical Relationships
As a stable isotope-labeled internal standard, 1-Tetradecanol-d29 does not have its own signaling pathway. Instead, its utility lies in its logical relationship with the analyte in an analytical workflow, as depicted in the experimental workflow diagram above. The core principle is that any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of their signals, these variations are normalized, leading to more accurate and precise quantification.
Conclusion
1-Tetradecanol-d29 is a critical tool for researchers and scientists requiring accurate quantification of 1-tetradecanol. Its near-identical chemical and physical properties to the native compound, combined with its distinct mass, make it an ideal internal standard for mass spectrometry-based analytical methods. The use of 1-Tetradecanol-d29 helps to mitigate the effects of sample loss during preparation and variations in instrument response, thereby ensuring the reliability and reproducibility of quantitative data in drug development and other scientific research areas.
